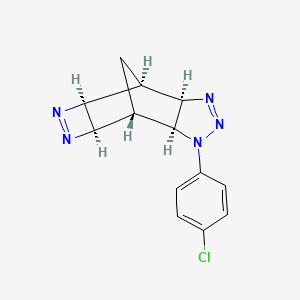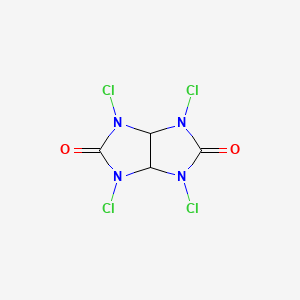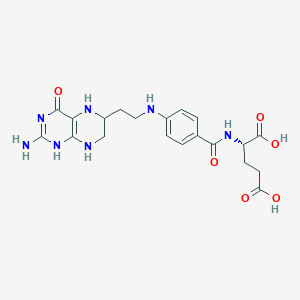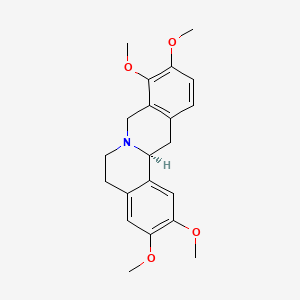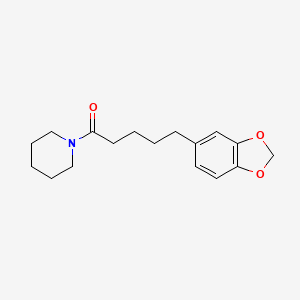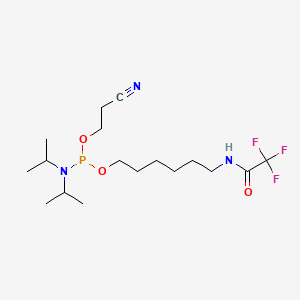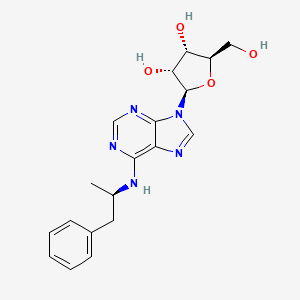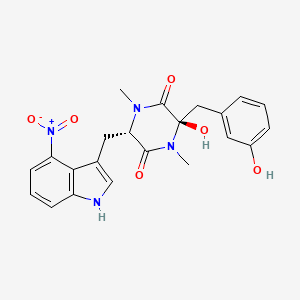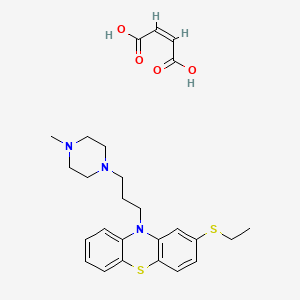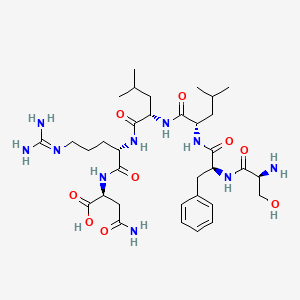
Ser-Phe-Leu-Leu-Arg-Asn
概要
説明
科学的研究の応用
TRAP-6 has a wide range of applications in scientific research, including:
Chemistry: Used to study protein-protein interactions and protein aggregation.
Biology: Used to investigate cellular processes such as signal transduction and platelet aggregation.
Medicine: Used as a tool to study the effects of anti-platelet drugs and to develop new therapeutic agents.
Industry: Used in the development of diagnostic assays and as a research reagent in various biochemical studies
作用機序
TRAP-6 exerts its effects by interacting with specific receptors on the surface of platelets, initiating a cascade of biochemical signals that lead to platelet aggregation. This process involves the activation of intracellular signaling pathways, which ultimately result in the rearrangement and clustering of target molecules .
生化学分析
Biochemical Properties
At the molecular level, Thrombin Receptor Activator Peptide 6 interacts with specific receptors on the surface of platelets, initiating a cascade of biochemical signals that lead to platelet aggregation . This aggregation process can be visualized and quantified using advanced analytical techniques, providing researchers with valuable information about platelet behavior and function .
Cellular Effects
In biomedical research, Thrombin Receptor Activator Peptide 6 is being used to study various cellular processes, including receptor signaling, cell adhesion, and immune response . This has led to a better understanding of disease mechanisms and the development of potential therapeutic strategies .
Molecular Mechanism
The mechanism of action behind Thrombin Receptor Activator Peptide 6 aggregation is complex and multifaceted. It involves the activation of intracellular signaling pathways, which ultimately result in the rearrangement and clustering of target molecules . This aggregation process allows scientists to study the spatial distribution and dynamics of molecules within platelets, shedding light on their roles in various biological processes .
Temporal Effects in Laboratory Settings
It is known that the compound plays a crucial role in platelet aggregation, a process that can be studied over time to understand the long-term effects of this compound on cellular function .
Metabolic Pathways
It is known that the compound interacts with specific receptors on the surface of platelets
準備方法
TRAP-6 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
化学反応の分析
TRAP-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation effects and restore the peptide’s original state.
Substitution: This reaction can introduce new functional groups into the peptide, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
TRAP-6 is unique in its ability to selectively activate protease-activated receptor 1 (PAR1) without affecting other receptors like PAR4. Similar compounds include other thrombin receptor activation peptides and various PAR1 agonists. TRAP-6 stands out due to its high specificity and potency in inducing platelet aggregation .
特性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431405 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141136-83-6 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SFLLRN, and how does this interaction lead to cellular responses?
A1: SFLLRN primarily targets PAR-1, a G protein-coupled receptor found on various cells, including platelets, endothelial cells, and smooth muscle cells. [] Upon binding to PAR-1, SFLLRN triggers a conformational change that initiates intracellular signaling cascades. [] This activation leads to various cellular responses, such as platelet aggregation, granule secretion, and changes in vascular tone. [, , ]
Q2: What are the key downstream signaling pathways activated by SFLLRN?
A2: SFLLRN binding to PAR-1 activates multiple signaling pathways, primarily through G proteins Gαq, Gα12/13, and Gαi. [] These pathways involve the activation of phospholipase C (PLC), protein kinase C (PKC), and Rho kinase, ultimately leading to various cellular responses. [, , ]
Q3: How does the cellular response to SFLLRN differ from that of thrombin, the natural activator of PAR-1?
A3: While both SFLLRN and thrombin activate PAR-1, they elicit distinct responses. SFLLRN generally induces a transient activation of PAR-1 and a less sustained elevation of intracellular calcium compared to thrombin. [, ] This difference is attributed to the prolonged presence of the tethered ligand generated by thrombin cleavage, leading to sustained signaling. []
Q4: Does SFLLRN activate other protease-activated receptors (PARs) besides PAR-1?
A4: Research suggests that SFLLRN exhibits higher selectivity for PAR-1 over other PARs. [] Studies have shown that while SFLLRN activates PAR-1 at low micromolar concentrations, it only weakly activates PAR-2 at significantly higher concentrations. [, ] Additionally, specific peptides for PAR-2, such as SLIGRL, elicit distinct responses compared to SFLLRN, further supporting the selectivity of SFLLRN for PAR-1. []
Q5: What is the molecular formula and molecular weight of SFLLRN?
A5: The molecular formula of SFLLRN is C30H46N8O7. Its molecular weight is 622.74 g/mol.
Q6: What are the key structural features of SFLLRN contributing to its activity?
A6: The N-terminal serine residue and the Phe-Leu-Leu sequence are crucial for the binding affinity and activation of PAR-1. [] Modifications in this region can significantly impact its potency and selectivity. []
Q7: Is SFLLRN a catalytic agent, or does it act through a different mechanism?
A7: SFLLRN is not a catalytic agent. It functions as a ligand that binds to PAR-1, mimicking the action of the tethered ligand generated by thrombin cleavage. [] This binding event triggers conformational changes in the receptor, leading to downstream signaling events. []
Q8: How do modifications to the SFLLRN structure affect its activity and selectivity for PAR-1?
A8: Studies have shown that alterations in the N-terminal region of SFLLRN significantly impact its potency and selectivity. [, ] For instance, substituting the N-terminal serine with other amino acids or modifying the Phe-Leu-Leu sequence can diminish its ability to activate PAR-1. [] Conversely, certain modifications have resulted in analogs with enhanced potency or prolonged duration of action. []
Q9: What is known about the stability of SFLLRN in various solutions or formulations?
A9: SFLLRN, being a peptide, can be susceptible to degradation by enzymes like aminopeptidases present in biological fluids. [] Studies have shown that its stability can be enhanced by incorporating enzyme inhibitors like amastatin in experimental setups. []
Q10: What in vitro assays are commonly used to study the activity of SFLLRN?
A10: Common in vitro assays used to assess SFLLRN activity include: * Platelet aggregation assays: Measure the aggregation response of platelets to SFLLRN stimulation, typically using light transmission aggregometry. [, , ]* Platelet granule secretion assays: Quantify the release of specific markers from platelet granules, such as P-selectin (CD62P) from α-granules or ATP/ADP from dense granules, upon SFLLRN stimulation. [, , ]* Calcium mobilization assays: Monitor changes in intracellular calcium levels in cells loaded with fluorescent calcium indicators like Fura-2 upon SFLLRN stimulation. [, ]* Inositol phosphate accumulation assays: Measure the production of inositol phosphates, a downstream product of PLC activation, in response to SFLLRN stimulation. [, ]
Q11: What animal models have been used to study the effects of SFLLRN?
A11: Various animal models have been employed to investigate the in vivo effects of SFLLRN, including: * Mouse models of thrombosis: SFLLRN has been used to induce thrombus formation in mice, often following laser-induced injury of arterioles. These models allow for real-time visualization and quantification of thrombus formation using intravital microscopy. []* Rat models of cardiovascular function: SFLLRN has been administered to rats to assess its impact on blood pressure, heart rate, and vascular reactivity. These studies provide insights into the cardiovascular effects of PAR-1 activation in vivo. [, ]
Q12: Are there known mechanisms of resistance to SFLLRN or other PAR-1 agonists?
A12: While specific resistance mechanisms to SFLLRN have not been extensively reported, prolonged exposure to PAR-1 agonists can lead to receptor desensitization, a process where the receptor becomes less responsive to stimulation. [, ] This desensitization can involve receptor phosphorylation, internalization, and/or downregulation.
Q13: What analytical methods are commonly employed to characterize and quantify SFLLRN?
A13: Common analytical techniques used for SFLLRN characterization and quantification include: * High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify SFLLRN in complex mixtures, often coupled with UV or mass spectrometry detection. []* Mass spectrometry (MS): Provides precise mass measurements, enabling the identification and characterization of SFLLRN and its potential degradation products.
Q14: What are some historical milestones in the research of SFLLRN and PAR-1 activation?
A14: * Discovery of the tethered ligand mechanism: A key milestone was the elucidation of the unique activation mechanism of PAR-1, where thrombin cleavage unveils a tethered ligand within the receptor's N-terminus, leading to its activation. []* Identification of SFLLRN as a PAR-1 agonist: The discovery of SFLLRN as a peptide mimicking the tethered ligand sequence and potently activating PAR-1 significantly advanced the understanding of this receptor. [, ]* Development of selective PAR-1 antagonists: The development of selective antagonists for PAR-1, such as RWJ-56110, has allowed for a more precise dissection of the specific roles of PAR-1 in various physiological and pathological processes. []
Q15: What are some examples of cross-disciplinary research involving SFLLRN and PAR-1?
A15: Research on SFLLRN and PAR-1 activation has fostered collaborations across various disciplines, including: * Hematology and Thrombosis: SFLLRN is extensively used in platelet research to study platelet function, thrombus formation, and the role of PAR-1 in bleeding disorders. [, , ]* Cardiovascular Research: SFLLRN has been instrumental in investigating the role of PAR-1 in regulating vascular tone, blood pressure, and cardiac function. [, , ]* Immunology and Inflammation: Studies utilizing SFLLRN have shed light on the involvement of PAR-1 in inflammatory responses, immune cell recruitment, and the pathogenesis of inflammatory diseases. [, ]* Oncology: Research on PAR-1, including the use of SFLLRN, has explored the role of this receptor in tumor growth, angiogenesis, and metastasis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



